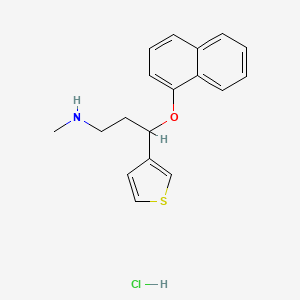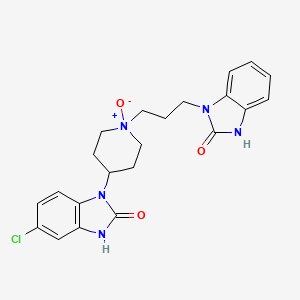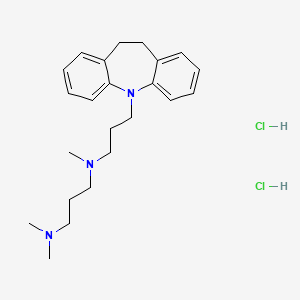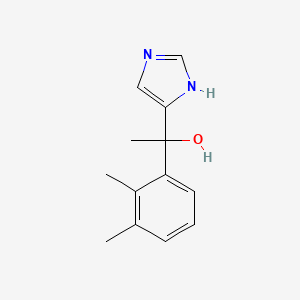
Benzopyrene Related Compound 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzopyrene Related Compound 6: is a derivative of benzopyrene, which is a polycyclic aromatic hydrocarbon. Benzopyrene is known for its presence in substances like coal tar, tobacco smoke, and grilled foods. It is a pentacyclic hydrocarbon, meaning it consists of five fused benzene rings. Benzopyrene and its related compounds are of significant interest due to their carcinogenic and mutagenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzopyrene Related Compound 6 typically involves the fusion of pyrene with a phenylene group. This process can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation and cyclization reactions. The reaction conditions often require high temperatures and the presence of catalysts such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound involves the pyrolysis of organic materials at temperatures between 300°C and 600°C. This process is similar to the production of other polycyclic aromatic hydrocarbons and often involves the use of coal tar or petroleum derivatives as starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Benzopyrene Related Compound 6 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, usually in the presence of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen gas under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzopyrene Related Compound 6 is used as a model compound in studies of polycyclic aromatic hydrocarbons. It helps in understanding the reactivity and environmental behavior of these compounds .
Biology: In biological research, this compound is used to study the effects of polycyclic aromatic hydrocarbons on living organisms. It is particularly useful in toxicology studies to understand its carcinogenic and mutagenic effects .
Medicine: In medical research, this compound is used to investigate the mechanisms of cancer development and the role of environmental pollutants in human health .
Industry: In industrial applications, this compound is used as a reference material for the detection and quantification of polycyclic aromatic hydrocarbons in environmental samples .
Wirkmechanismus
Benzopyrene Related Compound 6 exerts its effects primarily through the formation of DNA adducts. This process involves the metabolic activation of the compound by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA. This binding interferes with DNA replication and transcription, leading to mutations and potentially cancer .
Molecular Targets and Pathways:
Cytochrome P450 Enzymes: These enzymes metabolize this compound into reactive intermediates.
DNA: The reactive intermediates form adducts with DNA, causing mutations.
Aryl Hydrocarbon Receptor Pathway: This pathway is involved in the regulation of gene expression in response to polycyclic aromatic hydrocarbons.
Vergleich Mit ähnlichen Verbindungen
- Benzo[a]pyrene
- Benzo[e]pyrene
- Cyclopentapyrenes
- Dibenzopyrenes
- Indenopyrenes
- Naphthopyrenes
Uniqueness: Benzopyrene Related Compound 6 is unique due to its specific structure and reactivity. While it shares many properties with other polycyclic aromatic hydrocarbons, its specific arrangement of benzene rings and functional groups gives it distinct chemical and biological properties .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Benzopyrene Related Compound 6 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-naphthol", "2-bromo-1-phenylethanone", "sodium hydride", "1,2-dibromoethane", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "sulfuric acid", "potassium permanganate", "sodium carbonate", "benzene" ], "Reaction": [ "Step 1: 2-naphthol is reacted with 2-bromo-1-phenylethanone in the presence of sodium hydride to form 2-(2-phenylethyl)naphthalen-1-ol.", "Step 2: 2-(2-phenylethyl)naphthalen-1-ol is reacted with 1,2-dibromoethane in the presence of sodium hydroxide to form 2-(2-phenylethyl)-1,2-dibromo-1,2-dihydronaphthalene.", "Step 3: 2-(2-phenylethyl)-1,2-dibromo-1,2-dihydronaphthalene is reduced with sodium borohydride to form 2-(2-phenylethyl)-1,2-dihydronaphthalene.", "Step 4: 2-(2-phenylethyl)-1,2-dihydronaphthalene is acetylated with acetic anhydride in the presence of sulfuric acid to form 2-(2-phenylethyl)-1-acetylnaphthalene.", "Step 5: 2-(2-phenylethyl)-1-acetylnaphthalene is oxidized with potassium permanganate in the presence of sulfuric acid to form 2-(2-phenylethyl)benzoic acid.", "Step 6: 2-(2-phenylethyl)benzoic acid is decarboxylated with sodium carbonate in the presence of benzene to form Benzopyrene Related Compound 6." ] } | |
CAS-Nummer |
161002-05-6 |
Molekularformel |
C19H16BrNO2 |
Molekulargewicht |
370.35 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(3aS,4R,9bR)-4-(6-Bromo-1,3-Benzodioxol-5-yl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta-[c]-Qui |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)










